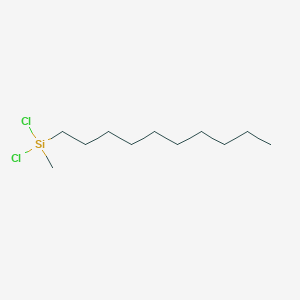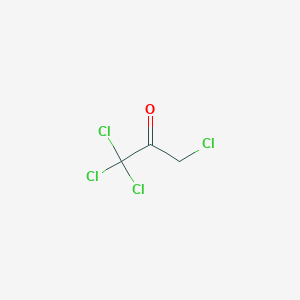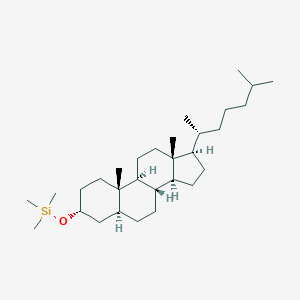
2-氯-5-硝基苯甲腈
描述
2-Chloro-5-nitrobenzonitrile is a chemical compound with the molecular formula C7H3ClN2O2 . It is also known by other names such as Benzonitrile, 2-chloro-5-nitro-, and has a CAS number 16588-02-6 . The compound appears as a light yellow crystalline powder .
Molecular Structure Analysis
The molecular weight of 2-Chloro-5-nitrobenzonitrile is 182.56 g/mol . The IUPAC name for this compound is 2-chloro-5-nitrobenzonitrile . The InChIKey is ZGILLTVEEBNDOB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-5-nitrobenzonitrile has a molecular weight of 182.56 g/mol . It has a computed XLogP3 value of 2.2, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 181.9883050 g/mol . The topological polar surface area is 69.6 Ų .科学研究应用
Biochemistry: Glutathione S-Transferase Research
2-Chloro-5-nitrobenzonitrile: has been found to effectively conjugate with rat glutathione S-transferase (GST) isoenzymes. This makes it a valuable model substrate in GST-related research, particularly in studying the enzyme’s role in detoxification processes and its potential as a target for therapeutic agents .
Pharmacology: Inhibitor Screening
In pharmacological research, 2-Chloro-5-nitrobenzonitrile is utilized in high-resolution screening technologies to detect specific inhibitors of rat glutathione S-transferase P1. This application is crucial for developing drugs that can modulate GST activity, which is significant in the treatment of diseases where GST is implicated .
Organic Synthesis: Building Block
As an organic compound with a nitrile group, 2-Chloro-5-nitrobenzonitrile serves as a versatile building block in organic synthesis. It can be used to construct more complex molecules, including pharmaceuticals and agrochemicals, through various chemical reactions such as nucleophilic substitution or reduction .
安全和危害
2-Chloro-5-nitrobenzonitrile is classified as having acute toxicity, both through inhalation and dermal contact . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
作用机制
Target of Action
2-Chloro-5-nitrobenzonitrile is known to effectively conjugate with rat glutathione S-transferase (GST) isoenzymes . GST isoenzymes play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds.
Mode of Action
The compound interacts with GST isoenzymes, serving as an alternative model substrate in GST research
Biochemical Pathways
The primary biochemical pathway affected by 2-Chloro-5-nitrobenzonitrile involves the glutathione metabolic pathway. By interacting with GST isoenzymes, the compound potentially influences the detoxification processes within the cell .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . It’s also a CYP1A2 inhibitor , which could impact its metabolism and bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of 2-Chloro-5-nitrobenzonitrile’s action are largely tied to its interaction with GST isoenzymes. It serves as a model substrate in GST research, potentially affecting the detoxification processes within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-nitrobenzonitrile. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
属性
IUPAC Name |
2-chloro-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGILLTVEEBNDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937137 | |
| Record name | 2-Chloro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitrobenzonitrile | |
CAS RN |
16588-02-6 | |
| Record name | 2-Chloro-5-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 2-chloro-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016588026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-nitrobenzonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-chloro-5-nitrobenzonitrile a potentially useful model substrate in glutathione S-transferase (GST) research?
A1: Research suggests that 2-chloro-5-nitrobenzonitrile demonstrates favorable characteristics as a potential model substrate for studying GST enzymes. [] Specifically, it exhibits a sustained linear rate of glutathione (GSH) conjugate formation over an extended period compared to the commonly used substrate 1-chloro-2,4-dinitrobenzene. This extended linearity makes it easier to accurately monitor and quantify the enzymatic reaction over time. []
Q2: How do different rat GST isoenzymes interact with 2-chloro-5-nitrobenzonitrile?
A2: Studies investigating the enzyme kinetics of four different rat GST isoenzymes (representing three classes) with 2-chloro-5-nitrobenzonitrile revealed significant variations in their kinetic parameters (Km, kcat, and kcat/Km). [] Interestingly, all four isoenzymes showed efficient conjugation with this compound, suggesting it might be a broadly applicable substrate for studying various GST forms. []
Q3: Beyond enzyme kinetics, what other research has been conducted on 2-chloro-5-nitrobenzonitrile?
A3: Researchers have thoroughly investigated the vibrational characteristics of 2-chloro-5-nitrobenzonitrile using laser Raman and FTIR spectroscopy across various physical states (Nujol, KBr, liquid, and vapor). [] By conducting a normal coordinate analysis and employing previously determined force constants, unambiguous vibrational assignments were achieved for all fundamental molecular vibrations. Additionally, this study utilized the observed fundamental frequencies to calculate the molecule's ideal gas state thermodynamic functions across a temperature range of 200-1500 K. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

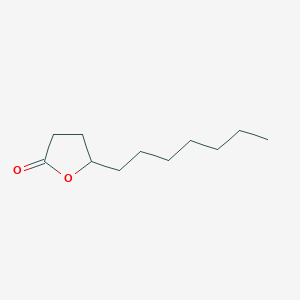

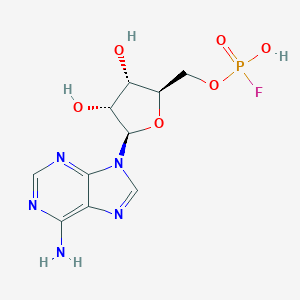
![Spiro[5.5]undecane](/img/structure/B92164.png)


